![molecular formula C21H22N4O6S2 B6486097 3,4,5-trimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392293-97-9](/img/structure/B6486097.png)
3,4,5-trimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzamide and thiadiazole rings are likely to contribute to the rigidity of the molecule, while the methoxy groups may influence its solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
Antihypertensive Activity
The synthesis of basic esters of 3,4,5-trimethoxybenzoic acid led to the evaluation of their antihypertensive activity. Notably, a diamine ester derived from N-methyl-N-phenyl-N’-propylethylenediamine exhibited hypotensive effects when administered intravenously to normotensive dogs . Further investigations into its mechanism of action and potential clinical use are warranted.
Local Anesthetic Properties
Most of the synthesized compounds demonstrated some degree of local anesthetic activity. This finding suggests that 3,4,5-trimethoxybenzoic acid derivatives could be explored as potential local anesthetics . Understanding their safety profile and efficacy in comparison to existing anesthetics is crucial.
Free Radical Scavenging and Antioxidant Potential
The presence of the 3,4,5-trimethoxybenzyloxy group in heterocyclic compounds makes them interesting candidates for free radical scavenging. Such compounds may contribute to cellular protection against oxidative stress and play a role in cancer prevention . Investigating their bioavailability and specific targets is essential.
Antitumor Activity
Analogous to resveratrol, 3,4,5-trans-trimethoxystilbene (TMS) has shown superior anticancer activities. TMS targets multiple pathways involved in carcinogenesis, making it a promising compound for cancer therapy . Further preclinical and clinical studies are needed to validate its efficacy and safety.
Antimicrobial Properties
Chalcones derived from 3,4,5-trimethoxybenzoic acid have been synthesized and screened for antimicrobial activity. Specifically, 3,4,5-trimethoxy-3’,4’-dimethoxychalcone exhibited potential antimicrobial effects . Understanding its spectrum of activity, mechanisms, and potential applications in infectious diseases is crucial.
1,2,4-Triazole Derivatives
The key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide has been converted into thiosemicarbazide derivatives, which were subsequently cyclized to provide 1,2,4-triazole derivatives. These compounds may have diverse applications, including antimicrobial, antifungal, or antiviral properties . Further exploration is needed to uncover their full potential.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-28-14-7-5-13(6-8-14)22-17(26)11-32-21-25-24-20(33-21)23-19(27)12-9-15(29-2)18(31-4)16(10-12)30-3/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIMGOSMPJBVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
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